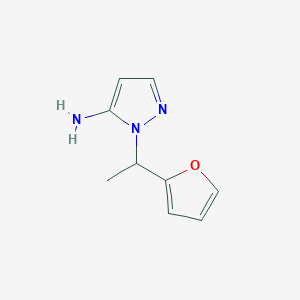

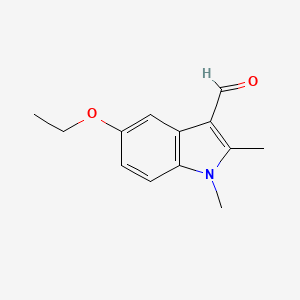

5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family, which is a group of compounds known for their significance in medicinal chemistry due to their presence in many biologically active molecules. Although the provided papers do not directly discuss this exact compound, they provide insights into similar indole derivatives that can help infer the properties and relevance of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde.

Synthesis Analysis

The synthesis of indole derivatives often involves the formation of the indole core followed by functionalization at specific positions on the ring. For example, the synthesis of Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate involves the introduction of an ethoxy-carbonyl group at the C2 position, which is a key step in creating fused-indole heterocycles . This suggests that the synthesis of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde might also involve similar strategies for introducing ethoxy and aldehyde groups at the respective positions on the indole ring.

Molecular Structure Analysis

Indole derivatives typically have a planar indole moiety, as seen in the structure of Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, where the indole ring forms dihedral angles with the substituent groups . This planarity is crucial for the molecule's interactions with biological targets. The molecular structure of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde would likely exhibit similar planarity, affecting its chemical reactivity and biological activity.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, depending on the functional groups attached to the indole core. The synthesis of 5-Formyl-1H-indole-2-carboxylates demonstrates the transformation of a sulfomethyl group to a formyl group . This indicates that the aldehyde group in 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde could be reactive and serve as a key functional group for further chemical transformations, such as condensation reactions to form Schiff bases or other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. The planarity of the indole core and the nature of the substituents can affect properties such as melting point, solubility, and reactivity. For instance, the presence of hydrogen bonds in Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate contributes to the formation of dimers, which could influence its physical state and solubility . The ethoxy and aldehyde groups in 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde would similarly impact its physical and chemical properties, potentially making it a valuable intermediate in organic synthesis and drug discovery.

科学的研究の応用

Crystal Structure and Intermolecular Interactions

One study focused on the crystal structure, Hirshfeld surface analysis, characterization, density functional theory (DFT), and thermal analysis of an indole derivative, highlighting its good thermal stability and the significance of intermolecular interactions in its crystal packing. Such studies are crucial for understanding the solid-state properties and potential material applications of indole derivatives (Barakat et al., 2017).

Synthetic Applications and Reactions

Another aspect of research on indole derivatives includes their synthetic utility. For instance, the synthesis, reactions, and spectra of various indole compounds were investigated, providing insights into the reactivity and functionalization of indole cores. Such research aids in the development of new synthetic methodologies and the discovery of novel compounds with potential applications in drug development and organic synthesis (Acheson et al., 1979).

Biological and Pharmacological Potential

Indole derivatives have been studied for their biological activities as well. For example, new indole derivatives were evaluated for their anti-epileptic effects by estimating biogenic amines concentrations in rat brain, demonstrating the potential therapeutic applications of indole compounds in treating neurological disorders (Swathi & Sarangapani, 2017).

Marine Natural Products

Research on marine natural products led to the isolation of indole derivatives from marine sponges, underscoring the ecological and medicinal significance of indoles. These compounds contribute to the chemical diversity of natural products and may serve as leads for the development of new drugs (Abdjul et al., 2015).

Antiproliferative Activity

The synthesis of indole derivatives and their evaluation for antiproliferative activity towards cancer cell lines highlight the potential of indole compounds in cancer research. Such studies contribute to the search for novel anticancer agents and the understanding of their mechanisms of action (Fawzy et al., 2018).

特性

IUPAC Name |

5-ethoxy-1,2-dimethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-10-5-6-13-11(7-10)12(8-15)9(2)14(13)3/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSHTSRDVQADFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=C2C=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)

![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)